A Comprehensive Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid
A Comprehensive Technical Guide to 1,4-Benzodioxane-2-carboxylic Acid
Introduction
1,4-Benzodioxane-2-carboxylic acid is a versatile organic compound featuring a benzodioxane core, which imparts significant stability and reactivity. This aromatic carboxylic acid serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique structural attributes make it a molecule of great interest to researchers in medicinal chemistry and drug development. Derivatives of 1,4-benzodioxane-2-carboxylic acid have shown promise in the development of anti-inflammatory, analgesic, and antihypertensive agents.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,4-Benzodioxane-2-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][3][4] |
| Molecular Weight | 180.16 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 124 - 130 °C | [1][5][6] |
| Boiling Point | 347.2 ± 41.0 °C (Predicted) | [6] |
| CAS Number | 3663-80-7 | [1][3] |
| PubChem CID | 2735450 | [1][3] |
| LogP (Octanol/Water) | 1.40 | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 1,4-Benzodioxane-2-carboxylic acid.
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectra available in public databases.[3] |
| ¹³C NMR | Spectra available in public databases.[3] |
| FTIR | Spectra available, typically showing characteristic peaks for the carboxylic acid and the benzodioxane ring structure. Can be measured using KBr pellet or ATR techniques.[3][8] |
| Raman | Spectra available in public databases.[3] |
| UV | λmax at 282 nm in Methanol.[6][9] |
Experimental Protocols
Synthesis of 1,4-Benzodioxane-2-carboxylic Acid
A common method for the synthesis of 1,4-Benzodioxane-2-carboxylic acid involves the oxidation of (2,3-dihydrobenzo[b][1][3]dioxin-2-yl)methanol.[6][9]
Materials:
-
0.3 N Potassium hydroxide (KOH) solution
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve a precisely weighed amount of (2,3-dihydrobenzo[b][1][3]dioxin-2-yl)methanol in 1.3 equivalents of 0.3 N aqueous KOH.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 2.0 equivalents of potassium permanganate (KMnO₄) to the stirred solution.
-
Continue stirring at 0 °C for approximately 10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Upon completion of the reaction, extract the organic phase with dichloromethane.
-
Wash the organic phase with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product as a white solid.
-
Purify the crude product by silica gel flash column chromatography to yield pure 1,4-Benzodioxane-2-carboxylic acid. A yield of 92.5% has been reported for this procedure.[6][9]
Purification and Resolution of Enantiomers
1,4-Benzodioxane-2-carboxylic acid exists as a racemic mixture of (S) and (R) enantiomers.[5] These can be separated through the formation of diastereomeric salts or amides.[5]
Method: Resolution via Diastereomeric Amides
-
React the racemic 1,4-Benzodioxane-2-carboxylic acid with a chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric amides.
-
The resulting diastereomers, (S,S)- and (R,S)-N-(1-phenylethyl)-1,4-benzodioxane-2-carboxamide, exhibit different solubilities.
-
The less soluble diastereomer can be selectively precipitated and recovered with high diastereomeric excess (>98% de).[5]
-
The more soluble diastereomer remaining in the mother liquor can be purified by chromatography to achieve high diastereomeric excess (>99% de).[5]
-
Hydrolyze the separated diastereomeric amides to yield the corresponding enantiopure (S)- and (R)-1,4-Benzodioxane-2-carboxylic acids.[5]
Applications in Synthesis
1,4-Benzodioxane-2-carboxylic acid is a valuable precursor in the synthesis of various biologically active molecules.
Role in Doxazosin Synthesis
The (R)-enantiomer of 1,4-Benzodioxane-2-carboxylic acid is a key chiral synthon for the preparation of Doxazosin mesylate, a medication used to treat benign prostatic hyperplasia.[10]
Caption: Role of (R)-1,4-Benzodioxane-2-carboxylic acid in Doxazosin Synthesis.
General Synthetic Utility
This compound can be utilized in decarboxylative amination and fluorination reactions, highlighting its versatility in introducing different functional groups.[5] It also serves as a starting material for creating more complex derivatives with potential therapeutic applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxane-2-carboxylic acid | 34385-93-8 [chemicalbook.com]
- 6. 1,4-Benzodioxan-2-carboxylic acid CAS#: 3663-80-7 [m.chemicalbook.com]
- 7. 1,4-benzodioxane-2-carboxylic acid [stenutz.eu]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,4-Benzodioxan-2-carboxylic acid | 3663-80-7 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
